(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18364166
InChI: InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)/b13-10+
SMILES:
Molecular Formula: C15H11N3OS
Molecular Weight: 281.3 g/mol

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

CAS No.:

Cat. No.: VC18364166

Molecular Formula: C15H11N3OS

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one -

Specification

Molecular Formula C15H11N3OS
Molecular Weight 281.3 g/mol
IUPAC Name (5E)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)/b13-10+
Standard InChI Key KTXQXTKOZNQPKN-JLHYYAGUSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/NC2=S
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, reflects its core imidazolone scaffold substituted with a phenyl group at position 3, a pyridin-2-ylmethylene moiety at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C<sub>15</sub>H<sub>11</sub>N<sub>3</sub>OS, with a molecular weight of 281.34 g/mol. The (5E) designation specifies the E-configuration of the exocyclic double bond between the imidazolone ring and the pyridinylmethylene group .

Structural Characterization

Key structural features include:

  • A planar imidazolone ring (4H-imidazol-4-one) with conjugated π-electrons.

  • A phenyl group at N3, contributing steric bulk and aromatic interactions.

  • A pyridin-2-ylmethylene substituent at C5, enabling π-stacking and hydrogen-bonding interactions.

  • A thiol group at C2, which enhances reactivity and potential for disulfide bond formation.

Crystallographic data for analogous compounds, such as 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazol-4-one (Form I, space group Pbcm), reveal orthorhombic packing with unit cell parameters a = 12.3 Å, b = 7.8 Å, and c = 23.4 Å . The thiol derivative likely adopts similar packing but with altered hydrogen-bonding networks due to the -SH group.

Synthetic Routes and Intermediate Formation

Precursor Derivatization

Synthesis of imidazolones typically begins with functionalized α-amino acids or amides. For example, phenylalanine derivatives are reacted with acyl chlorides (e.g., phenylacetyl chloride) under Schotten-Baumann conditions to form amide intermediates . Cyclization is then achieved using phosphorus trichloride (PCl<sub>3</sub>) in deep eutectic solvents (DES), which act as dual catalysts and green solvents .

Proposed Synthesis for Target Compound:

  • Amide Formation: Condensation of benzoyl chloride with a pyridinylmethyl-substituted glycine analog.

  • Cyclocondensation: Treatment with PCl<sub>3</sub> in choline chloride-based DES to form the imidazolone core.

  • Thiolation: Introduction of the -SH group via nucleophilic substitution or thiourea-mediated reactions.

Challenges in Thiol Group Incorporation

The thiol group’s susceptibility to oxidation necessitates inert atmospheres and reducing agents (e.g., dithiothreitol) during synthesis. Analogs like 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (PubChem CID: 843081) are stabilized via hydrogen bonding between the thiol and carbonyl groups .

Polymorphism and Phase Behavior

Thermal Analysis

Differential scanning calorimetry (DSC) of the methylthio analog revealed:

  • Form I → Form II Transition: ΔH = 0.3 kJ/mol at 262.9 K .

  • Form III → Form I Transition: ΔH = -1.7 kJ/mol at 420–448 K .

The thiol analog’s thermal profile is expected to differ due to stronger intermolecular interactions, potentially raising transition temperatures.

Physicochemical Properties

Solubility and Stability

PropertyValue (Predicted)Methylthio Analog
Solubility in DMSOHigh25 mg/mL
Melting Point455–470 K466 K
Stability in AirOxidizes slowlyStable

The thiol group reduces stability under oxidative conditions but enhances solubility in polar aprotic solvents.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 2550 cm<sup>−1</sup> (-SH stretch), 1680 cm<sup>−1</sup> (C=O), and 1600 cm<sup>−1</sup> (C=N).

  • NMR: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) δ 8.5–7.2 (pyridine and phenyl protons), δ 5.1 (imidazolone CH), δ 3.9 (-SH, exchangeable) .

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